molecular formula C20H16N6O2S B14162971 Glyceryl lactopalmitate CAS No. 850229-73-1

Glyceryl lactopalmitate

Cat. No.: B14162971
CAS No.: 850229-73-1
M. Wt: 404.4 g/mol
InChI Key: FADKMVWORSHBKJ-UHFFFAOYSA-N
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Description

Glyceryl lactopalmitate is an organic compound belonging to the class of phenylpyrazoles. It is an ester formed from lactic acid and palmitic acid, combined with glycerol. This compound is primarily used as an emulsifying agent in various industrial applications, particularly in the food industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glyceryl lactopalmitate is synthesized through the esterification of lactic acid and palmitic acid with glycerol. The reaction typically requires a catalyst, such as sulfuric acid, and is conducted under controlled temperature conditions to ensure optimal yield. The reaction can be represented as follows:

Lactic Acid+Palmitic Acid+GlycerolGlyceryl Lactopalmitate+Water\text{Lactic Acid} + \text{Palmitic Acid} + \text{Glycerol} \rightarrow \text{this compound} + \text{Water} Lactic Acid+Palmitic Acid+Glycerol→Glyceryl Lactopalmitate+Water

Industrial Production Methods: In industrial settings, the production of this compound involves the use of heat-stable lactic acid and palmitic acid. The process is carried out in large reactors where the reactants are mixed and heated to facilitate the esterification reaction. The resulting product is then purified through distillation or other separation techniques to obtain the desired purity .

Chemical Reactions Analysis

Types of Reactions: Glyceryl lactopalmitate primarily undergoes hydrolysis and esterification reactions. Hydrolysis involves the breakdown of the ester bond in the presence of water, yielding lactic acid, palmitic acid, and glycerol. Esterification, on the other hand, is the reverse process where these components combine to form this compound.

Common Reagents and Conditions:

    Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide)

    Esterification: Sulfuric acid (catalyst), controlled temperature

Major Products:

    Hydrolysis: Lactic acid, palmitic acid, glycerol

    Esterification: this compound, water

Scientific Research Applications

Glyceryl lactopalmitate has a wide range of applications in scientific research and industry:

Mechanism of Action

The mechanism of action of glyceryl lactopalmitate involves its ability to reduce surface tension between different phases, thereby stabilizing emulsions. This property is particularly useful in the food industry, where it helps maintain the consistency and quality of products. The molecular targets and pathways involved in its action are primarily related to its interaction with lipid molecules, enhancing their dispersion and stability .

Comparison with Similar Compounds

Glyceryl lactopalmitate can be compared with other similar compounds such as glyceryl lactostearate and stearoyl-2-lactylate. These compounds share similar emulsifying properties but differ in their fatty acid components:

    Glyceryl Lactostearate: Contains stearic acid instead of palmitic acid.

    Stearoyl-2-Lactylate: Another ester of lactic acid and stearic acid, commonly used in baking.

Uniqueness: this compound is unique due to its specific combination of lactic acid and palmitic acid, which imparts distinct emulsifying properties suitable for certain industrial applications .

Properties

CAS No.

850229-73-1

Molecular Formula

C20H16N6O2S

Molecular Weight

404.4 g/mol

IUPAC Name

6-(2,6-dimethoxyphenyl)-3-(3-phenyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H16N6O2S/c1-27-15-9-6-10-16(28-2)17(15)19-25-26-18(23-24-20(26)29-19)14-11-13(21-22-14)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,21,22)

InChI Key

FADKMVWORSHBKJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=NN3C(=NN=C3S2)C4=CC(=NN4)C5=CC=CC=C5

Origin of Product

United States

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